molecular formula C24H20O5 B562091 N-Butylfluorescein CAS No. 335193-91-4

N-Butylfluorescein

Cat. No.: B562091
CAS No.: 335193-91-4
M. Wt: 388.4 g/mol
InChI Key: UMLSFGLXYOSGJH-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butylfluorescein can be synthesized through multiple synthetic routes. One common method involves the reaction of benzoic acid, 2-(6-butoxy-3-oxo-3H-xanthen-9-yl)-, butyl ester with sodium hydroxide in methanol and water for 2 hours . The reaction yields this compound as a yellow solid with a melting point of 201-203°C .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: N-Butylfluorescein undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different fluorescence properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the butyl group or other functional groups on the fluorescein core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorescein derivatives, while substitution reactions can produce various substituted fluorescein compounds .

Scientific Research Applications

N-Butylfluorescein is widely used in scientific research due to its fluorescent properties. Some key applications include:

Comparison with Similar Compounds

N-Butylfluorescein is compared with other similar compounds, such as fluorescein and its derivatives. Some similar compounds include:

    Fluorescein: A widely used fluorescent dye with similar properties but different functional groups.

    Carboxyfluorescein: A derivative of fluorescein with a carboxyl group, used in various biological applications.

    Dichlorofluorescein: Another fluorescein derivative with chlorine atoms, used in oxidative stress studies.

Uniqueness: this compound is unique due to its butyl group, which imparts specific properties, such as increased hydrophobicity and altered fluorescence characteristics. This makes it suitable for specific applications where other fluorescein derivatives may not be as effective .

Properties

IUPAC Name

3'-butoxy-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-2-3-12-27-16-9-11-20-22(14-16)28-21-13-15(25)8-10-19(21)24(20)18-7-5-4-6-17(18)23(26)29-24/h4-11,13-14,25H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLSFGLXYOSGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661845
Record name 3'-Butoxy-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335193-91-4
Record name 3'-Butoxy-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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